N-(2-Methoxy-5-chlorophenyl)-L-prolinamide
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Overview
Description
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide is an organic compound characterized by the presence of a methoxy group and a chlorine atom attached to a phenyl ring, which is further connected to an L-prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-chlorophenyl)-L-prolinamide typically involves the reaction of 2-methoxy-5-chloroaniline with L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding in biological systems.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-chlorophenyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The L-prolinamide moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-chlorophenyl)acetamide
- N-(2-Methoxy-5-chlorophenyl)benzamide
- N-(2-Methoxy-5-chlorophenyl)thiourea
Uniqueness
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide is unique due to the presence of the L-prolinamide moiety, which can impart specific stereochemical properties and influence the compound’s biological activity. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
(2S)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-12(16)9-3-2-6-14-9/h4-5,7,9,14H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBUPKSTUSLKT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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